molecular formula C10H12N2O4S B1470246 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid CAS No. 1367713-06-1

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid

Cat. No. B1470246
M. Wt: 256.28 g/mol
InChI Key: PCHJNCDLMXRGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1368435-70-4 . It has a molecular weight of 242.26 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” is 1S/C9H10N2O4S/c12-9 (13)7-1-3-8 (4-2-7)11-6-5-10-16 (11,14)15/h1-4,10H,5-6H2, (H,12,13) .


Physical And Chemical Properties Analysis

The physical form of “4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” is a powder . It is stored at room temperature .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid exhibit promising antimicrobial properties. The synthesis and evaluation of novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides have shown significant activity against bacterial strains, notably Gram-positive species like Staphylococcus aureus and Bacillus subtilis, suggesting potential for the treatment of bacterial infections (Bhatt et al., 2013).

Synthesis and Characterization for Industrial Applications

The synthesis of thio-1,3,4-oxadiazol-2-yl derivatives from (S)-2-amino-2-phenylacetic acid for industrial applications has been explored, with these compounds showing potential for use in photoelectronic devices due to their structural and optical properties (Shafi, Rajesh, & Senthilkumar, 2021).

Anticancer Activities

Compounds based on 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid derivatives have been synthesized and evaluated for their anticancer activities. Studies on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones have shown moderate to good inhibitory activity against various cancer cell lines, highlighting their potential as anticancer agents (Kamal et al., 2011).

Antioxidant Properties

Research into novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties has identified compounds with significant antioxidant activity. These findings suggest that these derivatives could serve as effective scavengers of free radicals, comparable to ascorbic acid (Lelyukh et al., 2021).

Design and Synthesis for Biological Activities

The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been explored as glutaminase inhibitors, demonstrating the potential for these compounds in cancer therapy by attenuating the growth of cancer cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Safety And Hazards

The safety information for “4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-10(14)9(8-4-2-1-3-5-8)12-7-6-11-17(12,15)16/h1-5,9,11H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHJNCDLMXRGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Reactant of Route 2
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Reactant of Route 3
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Reactant of Route 4
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Reactant of Route 5
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Reactant of Route 6
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid

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